Superior C-6 Amination Efficiency with 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
In a 2023 study, the target compound's derivative (3-bromo-6-chloroimidazo[1,2-b]pyridazine) served as a precursor for a C-6 amination reaction, demonstrating a high average isolated yield of 92% (range 79-98%) under optimized conditions (CsF, BnNEt3Cl, DMSO, 100°C, 24h) [1]. This method is significantly more efficient and less toxic than previous fluoride-promoted aminations, which used 10-fold more toxic fluoride [2]. This provides a clear, quantifiable advantage in synthesizing C-6 aminated 3-bromoimidazo[1,2-b]pyridazine libraries, a key step in generating diverse kinase inhibitor candidates.
| Evidence Dimension | C-6 Amination Isolated Yield |
|---|---|
| Target Compound Data | Average yield of 92% (range: 79-98%) |
| Comparator Or Baseline | Previous fluoride-promoted amination methods (not explicitly quantified in this study, but implied to be lower yield and more toxic) |
| Quantified Difference | The new method provides a 10-fold reduction in toxic fluoride usage while achieving an average 92% yield. |
| Conditions | Reaction with 1° or 2° alkylamines (2.0 equiv), CsF (1.0 equiv), BnNEt3Cl (10 mol %), DMSO, 100 °C, 24 hours. |
Why This Matters
Higher yield and lower toxicity directly reduce cost, waste, and safety concerns in library synthesis, making procurement of this precursor a more efficient and responsible choice.
- [1] Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. View Source
- [2] Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Core.ac.uk. View Source
